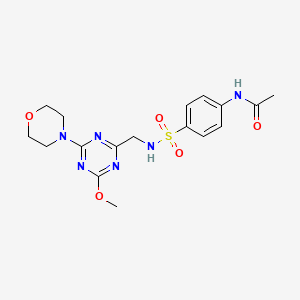

N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Description

This compound features a 1,3,5-triazine core substituted at positions 4 and 6 with methoxy and morpholino groups, respectively. A methylsulfamoyl linker bridges the triazine to a phenyl ring, which is further substituted with an acetamide group.

Properties

IUPAC Name |

N-[4-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O5S/c1-12(24)19-13-3-5-14(6-4-13)29(25,26)18-11-15-20-16(22-17(21-15)27-2)23-7-9-28-10-8-23/h3-6,18H,7-11H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZIMPDFWXZTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

Introduction of the Morpholine Group: Morpholine is introduced via nucleophilic substitution, replacing one of the chlorine atoms on the triazine ring.

Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride.

Final Coupling: The final step involves coupling the sulfonamide intermediate with 4-acetamidophenol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute chlorine atoms on the triazine ring.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or partially hydrogenated triazine derivatives.

Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial agent, particularly against multi-drug resistant bacteria . It also exhibits potential anticancer properties by inhibiting specific enzymes involved in cell proliferation .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves the inhibition of key enzymes. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, preventing DNA replication . In cancer cells, it may inhibit kinases involved in cell cycle regulation, leading to apoptosis.

Comparison with Similar Compounds

Comparative Analysis Table

Research Implications

- The target compound’s sulfamoyl-phenyl-acetamide chain may improve target binding compared to simpler triazine derivatives, as seen in sulfonamide drugs .

- The morpholino group could enhance pharmacokinetic properties, as observed in kinase inhibitors where morpholine improves solubility and metabolic stability .

- Future studies should explore the impact of the methoxy group on electronic properties and its role in modulating reactivity or binding interactions.

Biological Activity

N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a complex compound that exhibits notable biological activity, particularly in the context of anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 349.4 g/mol. The structure includes a triazine moiety, a methoxy group, and a morpholine ring, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| Structural Features | Triazine core, methoxy group, morpholine ring |

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Inhibition of Tumor Growth : The compound has shown potential in inhibiting specific cellular pathways involved in tumor growth. This is often evaluated using various cancer cell lines.

- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death pathways, such as Bcl-2 and p53 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the sub-G1 phase, indicating a potential mechanism for inducing apoptosis in cancer cells .

Anticancer Activity

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines. Notable findings include:

- Cell Lines Tested : A549 (lung), HepG2 (liver), MCF-7 (breast), and LoVo (colon).

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-fluorouracil in certain cell lines.

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| MCF-7 | 20.17 | Comparable |

| HepG2 | 22.64 | Comparable |

| A549 | 45.57 | Comparable |

Mechanistic Insights

Further investigations into the mechanisms revealed:

- Apoptotic Pathways : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.

- Protein Expression : Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax, caspase-7) were noted .

Study Example: Novel Sulphonamide Derivatives

A study evaluating sulphonamide-bearing derivatives similar in structure to this compound highlighted their effectiveness against various cancer cell lines. Compounds demonstrated significant cytotoxicity and induced apoptosis through similar pathways as described above .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.